molecular formula C10H14O2 B1219966 2-Methoxy-4-propylphenol CAS No. 2785-87-7

2-Methoxy-4-propylphenol

Cat. No. B1219966
Key on ui cas rn: 2785-87-7
M. Wt: 166.22 g/mol
InChI Key: PXIKRTCSSLJURC-UHFFFAOYSA-N
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Patent
US07906549B2

Procedure details

Palladium-carbon (5 mass %, 54 mg) was added to a 2-propanol (2.5 mL) solution of eugenol (CAS No. 97-53-0, 500 mg) under an argon atmosphere. The resultant mixture was vigorously stirred at an external temperature of 50° C. under a hydrogen flow for about 4.5 hours. The reaction solution was filtered through Celite, and the filtrate was concentrated, to thereby obtain the title compound (447 mg) having the following physical properties.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Palladium-carbon
Quantity
54 mg
Type
catalyst
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:11][CH3:12])[C:2](=[CH:4][CH:5]=[C:6]([CH:10]=1)[CH2:7][CH:8]=[CH2:9])[OH:3]>[C].[Pd].CC(O)C>[CH3:12][O:11][C:1]1[CH:10]=[C:6]([CH2:7][CH2:8][CH3:9])[CH:5]=[CH:4][C:2]=1[OH:3] |f:1.2|

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Name
Palladium-carbon
Quantity
54 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
2.5 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 447 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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